3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-
Description
3-Pyrrolidineacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, is a pyrrolidine derivative with a phenylmethoxycarbonyl (Cbz) protective group on the amino moiety. This compound is structurally characterized by a five-membered pyrrolidine ring substituted with an acetic acid chain and a Cbz-protected amino group at the α-position. It serves as a key intermediate in pharmaceutical synthesis, particularly for anticonvulsants and GABA uptake inhibitors . The Cbz group enhances stability during synthetic processes while allowing selective deprotection for further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-pyrrolidin-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)12(11-6-7-15-8-11)16-14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCBJQFBKDTZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Pyrrolidineacetic acid, a-[[ (phenylmethoxy)carbonyl]amino]- is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its synthesis, pharmacological properties, and biological activity, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions that involve the introduction of various functional groups to the pyrrolidine framework. The synthesis typically begins with the preparation of 3-pyrrolidineacetic acid, followed by the incorporation of the phenylmethoxycarbonyl group. The structural formula can be represented as follows:
This compound's structure facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.
Binding Affinities
Pharmacological studies have characterized the binding affinities of 3-pyrrolidineacetic acid derivatives at various receptors. The compound has been evaluated against native ionotropic glutamate receptors (iGluRs), including NMDA and kainate receptors. The following table summarizes the binding affinities (Ki values) observed in various studies:
| Compound | Receptor Type | Ki (μM) | pKi |
|---|---|---|---|
| 3a | GluK1 | >1000 | <4 |
| 3b | GluK2 | 15 | 6.2 |
| 3c | GluK3 | 0.21 | 6.68 |
| 3d | NMDA | >1000 | <4 |
The data indicates that while some derivatives exhibit moderate to high affinity for specific receptor subtypes, others demonstrate significantly lower affinity, suggesting a structure-activity relationship that warrants further investigation .
Case Studies
- Inhibition Studies : A notable study explored the inhibitory effects of various analogs on excitatory amino acid transporters (EAATs). The results indicated that certain modifications to the pyrrolidine structure could enhance transporter inhibition, which is crucial for developing therapeutic agents targeting excitatory neurotransmission disorders .
- Neuroprotective Effects : In vivo studies have suggested that compounds similar to 3-pyrrolidineacetic acid may exert neuroprotective effects by modulating glutamate signaling pathways. These findings are significant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Properties
Research has indicated that derivatives of 3-pyrrolidineacetic acid possess antimicrobial activity against various pathogens. The efficacy varies depending on structural modifications and environmental conditions such as pH. For example, certain derivatives demonstrated enhanced activity against Salmonella enterica under acidic conditions, highlighting the importance of environmental factors in their biological effectiveness .
Other Biological Activities
The compound has also been investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases .
Scientific Research Applications
Antimicrobial and Antiviral Activities
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including 3-PAA. Research indicates that compounds derived from the pyrrolidine core exhibit significant activity against various bacterial strains and viruses. For instance, compounds synthesized from pyrrolidine frameworks have shown effectiveness in inhibiting DNA gyrase and topoisomerase IV, crucial targets for antibacterial agents .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| 3-PAA | E. coli | Inhibitory |
| 3-PAA | S. aureus | Inhibitory |
| Pyrrolidine Derivative X | Influenza Virus | IC50 = 5 µM |
Anticancer Properties
The anticancer potential of 3-PAA has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. For example, one study demonstrated that a pyrrolidine-substituted derivative exhibited antiproliferative effects against HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cell lines .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-PAA | HT-29 | 10 |
| 3-PAA | SH-SY5Y | 15 |
Synthesis and Structural Modifications
3-PAA can be synthesized through various methodologies, including enantioselective cyclopropanation and other transformations involving amino acids. The structural modifications of this compound can enhance its biological activity and selectivity for specific targets.
Enantioselective Synthesis
The synthesis of 3-PAA has been achieved using enantioselective methods that allow for the production of high-yield compounds with specific stereochemistry, crucial for biological activity. For instance, the use of trifluoroacetic anhydride in the synthesis process has yielded derivatives with excellent enantiomeric excesses .
Table 3: Synthesis Yields of Pyrrolidine Derivatives
| Methodology | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Trifluoroacetic anhydride method | 70 | >95 |
| Cyclopropanation | 83 | >90 |
Neuropharmacological Applications
The neuropharmacological effects of pyrrolidine derivatives have garnered attention due to their potential as GABA analogs. Compounds like 3-PAA are structurally similar to gamma-aminobutyric acid (GABA), which is critical for neurotransmission.
GABA Receptor Modulation
Research indicates that derivatives of 3-PAA can interact with GABA receptors, potentially leading to anxiolytic or anticonvulsant effects. This interaction is particularly relevant in the development of new therapeutic agents for neurological disorders.
Case Study: GABA Receptor Interaction
A study demonstrated that a pyrrolidine derivative showed significant binding affinity to GABA receptors, suggesting its potential as a therapeutic agent for anxiety disorders .
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound’s synthesis involves strategic functionalization of the pyrrolidine ring and amino acid backbone:
Carbamate Formation
The α-amino group is protected as a phenylmethoxycarbonyl (Cbz) carbamate, a common strategy in peptide synthesis to prevent undesired side reactions . This group is stable under basic conditions but cleavable via hydrogenolysis or acidic hydrolysis .
Pyrrolidine Ring Construction
-
Annulation Reactions : Pyrrolidine rings are often synthesized via cyclization of 1,4-diamines or γ-amino ketones. For example, optically pure amino acids can be converted to 1,2-diamines, which undergo annulation to form 2,3-substituted pyrrolidines .
-
Reductive Amination : α-Keto acids (e.g., pyruvic acid) react with ammonia and reducing agents (e.g., NaBH₄) to form α-amino acids, a method adaptable to pyrrolidine derivatives .
Carboxylic Acid Reactivity
The acetic acid moiety participates in:
-
Esterification : Forms esters with alcohols under acidic catalysis.
-
Amidation : Reacts with amines to generate amides, useful in peptide coupling .
-
Reduction : Convertible to alcohols via LiAlH₄ or similar agents6.
Hydrolysis of the Carbamate Group
The Cbz-protected amine undergoes hydrolysis under acidic or basic conditions:
Zwitterion Formation
Like standard amino acids, this compound forms zwitterions in aqueous solutions. The isoelectric point (pI) depends on the pKa of the carboxylic acid (~2.3) and amine (~9.8) groups, similar to lysine :
| Functional Group | pKa Range |
|---|---|
| Carboxylic Acid | 2.0–3.2 |
| Amine (Cbz-protected) | ~7.5–9.8 |
At neutral pH, the molecule exists as a zwitterion with balanced charges .
CO₂ Reactivity
In ionic liquid studies, amino acid anions react with CO₂ to form zwitterionic carbamates . For this compound, CO₂ may insert into the amine group under basic conditions, forming a carbamic acid intermediate :
This reaction is reversible and dependent on pH .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-Pyrrolidineacetic Acid Derivatives
Key Observations:
Lipophilicity and CNS Penetration :
- The parent 3-Pyrrolidineacetic acid (1a) and its analogues (e.g., 2a, 5a) are highly hydrophilic, limiting blood-brain barrier (BBB) penetration. However, lipophilic derivatives like N-(4,4-diphenyl-3-butenyl)-3-pyrrolidineacetic acid (1b) exhibit enhanced CNS activity due to increased lipophilicity .
- Esterification (e.g., methyl ester, CAS 95273-96-4) or tert-butoxycarbonyl (Boc) protection (e.g., CAS 175526-97-3) further improves lipophilicity and synthetic versatility .
Pharmacological Selectivity: While 3-Pyrrolidineacetic acid derivatives (1b) show specificity for GABA uptake inhibition, analogues like cis-3-ACHC (5a) act via non-selective mechanisms . Kainic acid, despite structural similarities, diverges in function as a neurotoxin, highlighting the impact of substituents like the isopropenyl group .
Synthetic Utility: The Cbz group in 3-Pyrrolidineacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, enables selective deprotection, contrasting with Boc-protected derivatives (e.g., CAS 708273-33-0), which require acidic conditions for removal .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The hydrochloride salt of 3-Pyrrolidineacetic acid offers superior aqueous solubility, critical for formulation .
- Kainic acid’s high melting point and stability underpin its utility in neuropharmacology .
Pharmacological Efficacy
GABA Uptake Inhibition :
Anticonvulsant Activity :
- N-(4,4-diphenyl-3-butenyl) derivatives (1b-4b) demonstrate oral efficacy in rodent models, unlike hydrophilic precursors .
Q & A
Q. What are the common protective groups employed in the synthesis of 3-pyrrolidineacetic acid derivatives, and how do they influence subsequent reaction steps?
The tert-butoxycarbonyl (Boc) and (phenylmethoxy)carbonyl (Cbz) groups are widely used for amino protection. The Boc group provides acid-labile protection, enabling stability during nucleophilic substitutions, as seen in the synthesis of 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid . The Cbz group, removable via hydrogenolysis, is preferred for stepwise deprotection in multi-step syntheses . Selection depends on reaction conditions: Boc is ideal for acid-tolerant intermediates, while Cbz allows orthogonal deprotection in complex pathways .
Q. What spectroscopic methods are critical for characterizing the stereochemistry of 3-pyrrolidineacetic acid derivatives?
High-resolution - and -NMR are essential for identifying diastereotopic protons and carbons. For example, the cis/trans configuration of substituents on the pyrrolidine ring can be distinguished by -coupling values in -NMR . X-ray crystallography provides definitive stereochemical assignment, as demonstrated for (2R,4R)-4-hydroxy-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)pyrrolidine derivatives . Circular dichroism (CD) spectroscopy further validates enantiomeric purity in chiral derivatives .
Advanced Research Questions
Q. How can researchers resolve conflicting stereochemical outcomes reported in the synthesis of enantiomerically enriched 3-pyrrolidineacetic acid derivatives?
Discrepancies often arise from variations in chiral induction methods. Chemoenzymatic approaches, such as whole-cell mediated deracemization, achieve >99% enantiomeric excess (ee) in (R)- and (S)-homo-β-proline derivatives . Key variables include solvent polarity (e.g., anhydrous THF vs. aqueous buffers) and temperature control during nucleophilic additions. Systematic replication of Hernández et al.'s decarboxylation-alkylation protocol under strict anhydrous conditions prevents racemization at C3 . Comparative analysis using CD and HPLC with chiral stationary phases is recommended .
Q. What methodological considerations are essential when evaluating the binding affinity of 3-pyrrolidineacetic acid derivatives to ionotropic glutamate receptors?
Radioligand displacement assays using -kainate require buffer optimization (150–200 mM NaCl, pH 7.4) to maintain receptor stability . Molecular docking must account for the protonation state of carboxylic acid groups at physiological pH, as shown in studies of kainate receptor agonists . Competitive binding experiments against AMPA and NMDA receptor subtypes should include Schild analysis to quantify selectivity ratios. The spatial orientation of the (phenylmethoxy)carbonylamino group significantly impacts binding to the GluK1 subunit .
Q. How should researchers address discrepancies in reported synthetic yields for N-protected 3-pyrrolidineacetic acid derivatives?
Yield variations often stem from purification techniques. Hernández et al. achieved 66% yield using rotary chromatography (hexanes/EtOAc, 30:70), while flash chromatography on silica gel yields 45–50% under similar conditions . Quantitative -NMR analysis of crude mixtures before purification distinguishes reaction efficiency from purification losses . Solvent choice in recrystallization (e.g., EtOAc vs. dichloromethane) also affects recovery of crystalline products .
Q. What strategies mitigate racemization during the synthesis of α-[[(phenylmethoxy)carbonyl]amino]-substituted derivatives?
Racemization at the α-carbon is minimized by avoiding protic solvents and high temperatures during amide coupling. Use of coupling agents like HATU in DMF at 0–4°C preserves stereochemical integrity . Monitoring reaction progress via thin-layer chromatography (TLC) with chiral developers (e.g., (S)-(-)-1-phenylethylamine) enables early detection of racemization .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the GABAergic vs. glutamatergic activity of 3-pyrrolidineacetic acid derivatives?
Discrepancies arise from receptor subtype selectivity and assay conditions. Derivatives with a Cbz-protected amino group show dual activity: (S)-enantiomers bind GABA receptors (IC = 12 µM), while (R)-enantiomers act as kainate receptor agonists (EC = 8 µM) . Studies must specify receptor isoforms (e.g., GluK1 vs. GluK3) and use patch-clamp electrophysiology to validate functional effects .
Methodological Best Practices
- Synthetic Protocols : Always characterize intermediates via -NMR and HRMS before proceeding to subsequent steps .
- Binding Assays : Include negative controls (e.g., parental cell lines lacking target receptors) to confirm specificity .
- Stereochemical Analysis : Combine X-ray crystallography with CD spectroscopy for unambiguous assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
